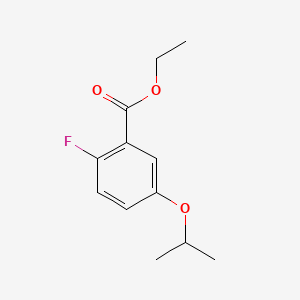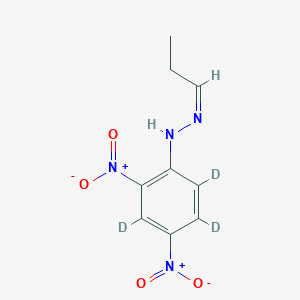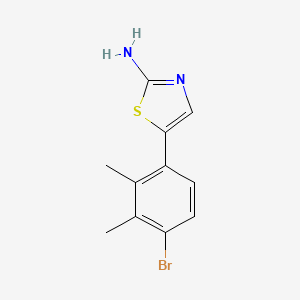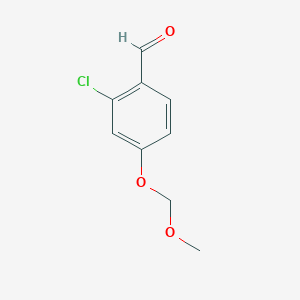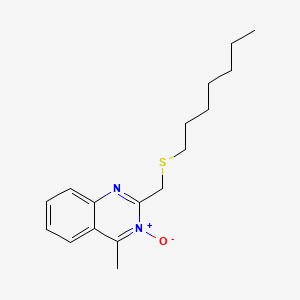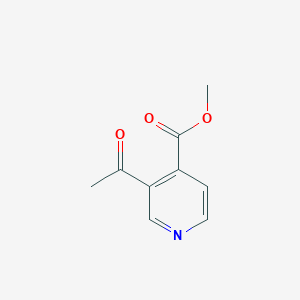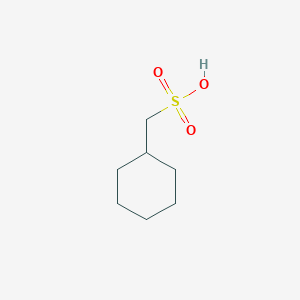![molecular formula C18H29N3O3S B14022944 Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- CAS No. 7467-67-6](/img/structure/B14022944.png)
Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- is an organic compound with a complex structure
Vorbereitungsmethoden
The synthesis of Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- involves several steps. One common method is the reaction of 4-(diethylamino)cyclohexylamine with sulfonyl chloride, followed by the addition of acetamide. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol and catalysts like palladium on carbon. .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- can be compared with other similar compounds such as:
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: This compound has a similar structure but different substituents, leading to distinct chemical and biological properties.
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: Another similar compound with variations in the substituent groups, affecting its reactivity and applications.
Acetamide, N-(4-aminophenyl)-: This compound has a simpler structure and different chemical properties compared to Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-.
Eigenschaften
CAS-Nummer |
7467-67-6 |
|---|---|
Molekularformel |
C18H29N3O3S |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
N-[4-[[4-(diethylamino)cyclohexyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H29N3O3S/c1-4-21(5-2)17-10-6-16(7-11-17)20-25(23,24)18-12-8-15(9-13-18)19-14(3)22/h8-9,12-13,16-17,20H,4-7,10-11H2,1-3H3,(H,19,22) |
InChI-Schlüssel |
MZOVMBZQDLZGIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



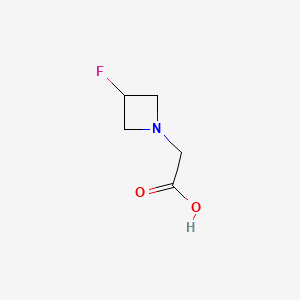
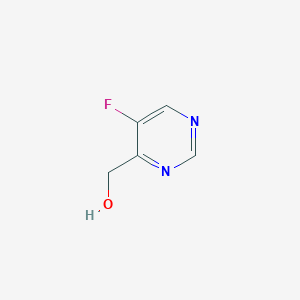
![O2-tert-butyl O4-methyl (1R,4S,5R)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14022899.png)
